O=C(C(CC)Br)NC(C(OC)=C1)=CC=C1OC . This indicates that the molecule contains a bromobutyl group attached to a carbonyl group, which is in turn attached to a nitrogen atom. The nitrogen atom is connected to a 2,4-dimethoxyphenyl group.
2-Bromo-N-(2,4-dimethoxyphenyl)butanamide is an organic compound with the molecular formula and a molecular weight of 303.17 g/mol. This compound features a bromine atom and methoxy groups attached to a phenyl ring, which influences its chemical behavior and potential applications in various scientific fields. It is primarily utilized in organic synthesis and biological research, making it a valuable compound in both chemistry and biology.
2-Bromo-N-(2,4-dimethoxyphenyl)butanamide belongs to the class of brominated amides. It is classified as an organic compound due to its carbon-based structure and is further categorized under halogenated compounds because of the presence of the bromine atom.
The synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)butanamide typically involves the following steps:
The molecular structure of 2-bromo-N-(2,4-dimethoxyphenyl)butanamide includes:
2-Bromo-N-(2,4-dimethoxyphenyl)butanamide can participate in several types of chemical reactions:
The mechanism of action for 2-bromo-N-(2,4-dimethoxyphenyl)butanamide is primarily studied in biological contexts where it may interact with specific molecular targets.
Research indicates that compounds with similar structures often exhibit biological activities such as antimicrobial or anticancer properties, suggesting that 2-bromo-N-(2,4-dimethoxyphenyl)butanamide may also have therapeutic potential .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds like 2-bromo-N-(2,4-dimethoxyphenyl)butanamide .
The applications of 2-bromo-N-(2,4-dimethoxyphenyl)butanamide span various fields:
CAS No.: 112514-54-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: